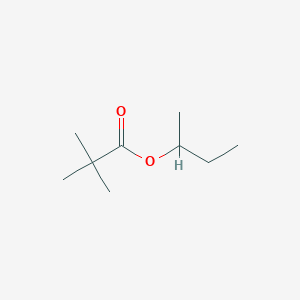
Propanoic acid, 2,2-dimethyl, 1-methylpropyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid, 2,2-dimethyl, 1-methylpropyl ester is an organic compound with the molecular formula C₉H₁₈O₂ and a molecular weight of 158.2380 g/mol . . This compound is a type of ester, which is a class of organic compounds derived from carboxylic acids and alcohols.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propanoic acid, 2,2-dimethyl, 1-methylpropyl ester can be synthesized through the esterification reaction between 2,2-dimethylpropanoic acid (also known as pivalic acid) and 1-methylpropanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method increases the efficiency and yield of the esterification process. Additionally, the use of advanced catalysts and optimized reaction conditions can further enhance the production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Propanoic acid, 2,2-dimethyl, 1-methylpropyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its parent carboxylic acid and alcohol in the presence of water and an acid or base catalyst.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and an acid or base catalyst.
Reduction: Reducing agents like LiAlH₄.
Major Products Formed
Hydrolysis: 2,2-dimethylpropanoic acid and 1-methylpropanol.
Transesterification: A different ester and alcohol.
Reduction: The corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
Propanoic acid, 2,2-dimethyl, 1-methylpropyl ester has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent in chemical reactions.
Biology: Employed in the study of esterases and other enzymes that catalyze the hydrolysis of esters.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body to release active compounds.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of propanoic acid, 2,2-dimethyl, 1-methylpropyl ester involves its hydrolysis to release 2,2-dimethylpropanoic acid and 1-methylpropanol. The hydrolysis reaction is catalyzed by esterases, which are enzymes that specifically target ester bonds. The released carboxylic acid and alcohol can then participate in various biochemical pathways and exert their effects on molecular targets.
Vergleich Mit ähnlichen Verbindungen
Propanoic acid, 2,2-dimethyl, 1-methylpropyl ester can be compared with other similar esters, such as:
Propanoic acid, 2-methyl-, 1-methylpropyl ester: This compound has a similar structure but with a different substitution pattern on the propanoic acid moiety.
Propanoic acid, 2,2-dimethyl-, 2-methylpropyl ester: Another similar ester with a different alcohol component.
Propanoic acid, 1-methylpropyl ester: This ester has a simpler structure with no additional methyl groups on the propanoic acid moiety.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.
Eigenschaften
CAS-Nummer |
5487-60-5 |
|---|---|
Molekularformel |
C9H18O2 |
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
butan-2-yl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C9H18O2/c1-6-7(2)11-8(10)9(3,4)5/h7H,6H2,1-5H3 |
InChI-Schlüssel |
DTXXVVZDBVWESG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)OC(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14739172.png)

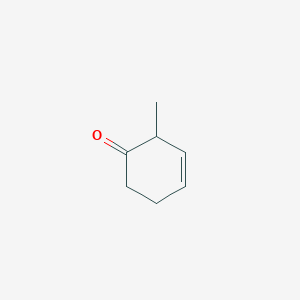
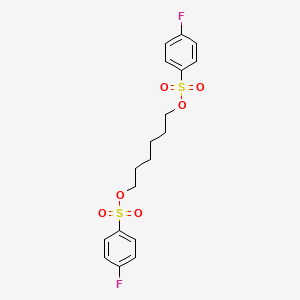


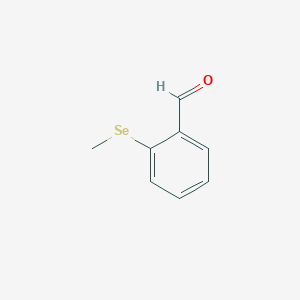
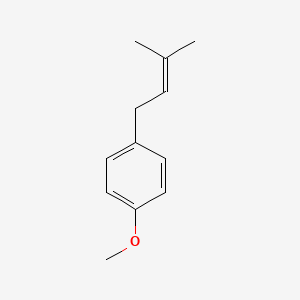
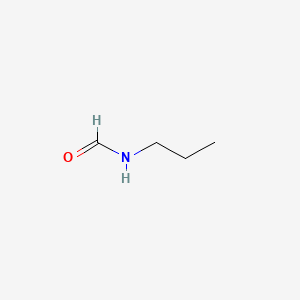
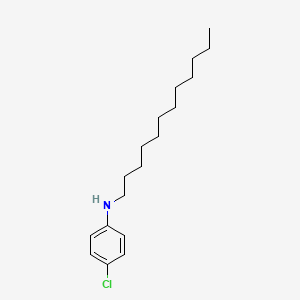
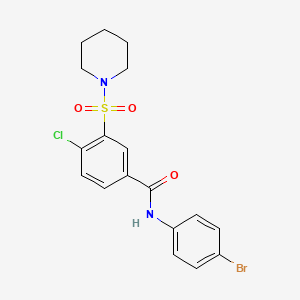
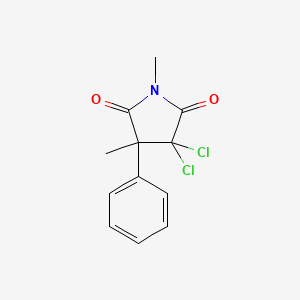

![[2-(2-Methoxybenzoyl)phenyl]-phenylmethanone](/img/structure/B14739249.png)
